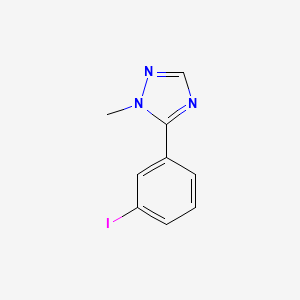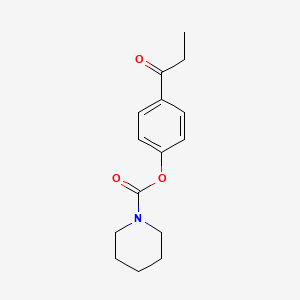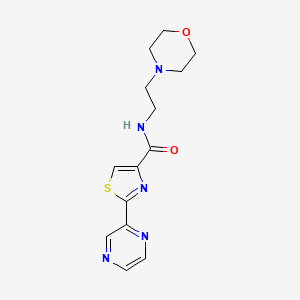
1-(2-Chlorophenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as CEP-26401, is a chemical compound that belongs to the urea class of compounds. CEP-26401 has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and inflammation.
科学的研究の応用
Pharmacological Applications
Research on related urea derivatives has demonstrated their potential in pharmacology, especially in influencing central nervous system (CNS) activities and receptor modulation. For instance, urea derivatives have been found to exhibit anxiolytic and muscle-relaxant properties through their action on the central nervous system, showing significant separation from other CNS activities such as anticonvulsant, sedative, and hypnotic activities (Rasmussen et al., 1978). Additionally, specific urea compounds have been identified as allosteric antagonists affecting cannabinoid CB1 receptor modulation in the cerebellum, offering insights into their potential therapeutic applications (Wang et al., 2011).
Material Science and Chemistry
Urea derivatives have shown remarkable properties in material science, particularly in enhancing the electrochromic properties of conducting polymers through copolymerization. A study on the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene demonstrated a range of different colors, indicating potential applications in electrochromic devices (Türkarslan et al., 2007).
Additionally, the synthesis and characterization of novel organic materials, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have revealed their high second harmonic generation efficiency, suggesting their utility in nonlinear optical applications and optoelectronic device fabrications (Shkir et al., 2018; Menezes et al., 2014).
Environmental and Corrosion Science
Research on urea derivatives also extends to environmental science, particularly in the context of corrosion inhibition. Studies have demonstrated the effectiveness of certain urea compounds in inhibiting mild steel corrosion in hydrochloric acid solution, showcasing their potential as corrosion inhibitors (Bahrami & Hosseini, 2012).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-14-6-1-2-7-15(14)21-17(24)20-12-9-16(23)22(10-12)13-5-3-4-11(19)8-13/h1-8,12H,9-10H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCOJQNUYGIJJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


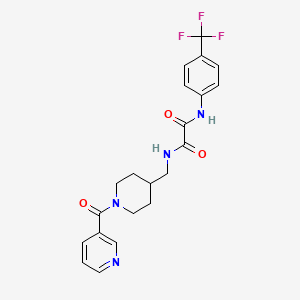
![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)
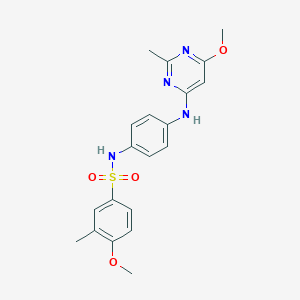
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)

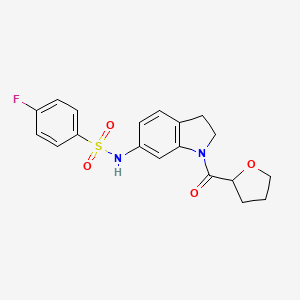


![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)
